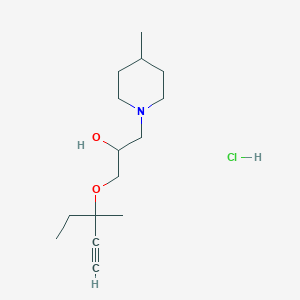

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that can find applications in various fields, including chemistry and medicine. Its unique structure and properties make it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions. Starting from basic organic substrates, the compound can be synthesized through a series of reactions such as alkylation, nucleophilic substitution, and protection/deprotection strategies.

Industrial Production Methods

In an industrial setting, the production may involve scaled-up versions of the laboratory procedures, optimized for yield, efficiency, and cost-effectiveness. Key parameters such as reaction temperature, solvent selection, and purification methods are tailored to achieve the highest purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : Can be oxidized under appropriate conditions to form various oxidation products.

Reduction: : Can be reduced to yield different reduced forms, altering its chemical properties.

Substitution: : Can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions might include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the outcome.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can result in hydrogenated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.

Biology

Biologically, it may be studied for its interactions with proteins, nucleic acids, or other biomolecules, aiding in the development of new biochemical tools or drugs.

Medicine

In medicine, its unique structure might make it a candidate for drug development, possibly exhibiting properties such as receptor binding or enzyme inhibition.

Industry

Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Wirkmechanismus

The compound exerts its effects through interactions at the molecular level. Potential targets could include specific enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions helps elucidate the pathways involved and can guide the design of new compounds with improved efficacy.

Vergleich Mit ähnlichen Verbindungen

Unique Features

Compared to similar compounds, 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may offer unique advantages in terms of stability, reactivity, or biological activity.

List of Similar Compounds

1-((3-Methylbut-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

1-((3-Methylpent-2-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

1-((3-Methylpent-1-yn-2-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol

Biologische Aktivität

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a piperidine ring, a propanol moiety, and an alkyne functional group. Its chemical formula is C₁₄H₁₉ClN₂O, and the molecular weight is approximately 270.77 g/mol. The presence of a hydroxyl group contributes to its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of piperidine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that compounds containing piperidine rings significantly inhibited the growth of human cancer cell lines, suggesting that this compound may share similar properties .

2. Antimicrobial Properties

Compounds with alkyne functionalities often exhibit antimicrobial activity. In vitro studies have shown that derivatives similar to this compound possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell death .

3. Neuropharmacological Effects

Piperidine derivatives are known for their neuroactive properties. Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially serving as a modulator for conditions such as anxiety or depression. The presence of the piperidine ring suggests possible interactions with dopamine and serotonin receptors .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

1. Apoptosis Induction

Similar compounds have been shown to trigger apoptosis in cancer cells via the intrinsic pathway, involving mitochondrial dysfunction and activation of caspases.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism, although detailed enzymatic studies are required for confirmation.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Findings |

|---|---|

| Anticancer Study | Investigated the effects of piperidine derivatives on breast cancer cell lines; showed significant reduction in cell viability (IC50 values < 10 µM). |

| Antimicrobial Efficacy | Evaluated against MRSA and E. coli; demonstrated zones of inhibition comparable to standard antibiotics. |

| Neuropharmacology | Assessed for anxiolytic effects in animal models; indicated reduced anxiety-like behavior in elevated plus maze tests. |

Eigenschaften

IUPAC Name |

1-(3-methylpent-1-yn-3-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2.ClH/c1-5-15(4,6-2)18-12-14(17)11-16-9-7-13(3)8-10-16;/h1,13-14,17H,6-12H2,2-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSRPQKHMPYDGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCC(CC1)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.